molecular formula C15H14N6O B11475906 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11475906
M. Wt: 294.31 g/mol
InChI Key: UZRUKROKBAENJD-UHFFFAOYSA-N
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Description

2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Coupling with Pyridine Derivatives: The triazole intermediate is then coupled with pyridine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Acylation Step: The final step involves the acylation of the coupled product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with biological targets and the formation of stable metal complexes, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H14N6O/c22-14(18-9-11-3-6-16-7-4-11)8-13-19-15(21-20-13)12-2-1-5-17-10-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21)

InChI Key

UZRUKROKBAENJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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